2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound NMDAR-TRPM4 blocker C19 dihydrochloride, also known as 2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride, are the NMDAR (N-methyl-D-aspartate receptor) and TRPM4 (Transient Receptor Potential Cation Channel Subfamily M Member 4) . These receptors are fundamental to brain development, control synaptic plasticity in adults, and initiate transcriptional responses needed for the consolidation of adaptive processes in the nervous system .
Mode of Action
The compound acts by directly targeting the TRPM4 TwinF domain and blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain . This prevents NMDAR/TRPM4 interaction-dependent excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions .
Biochemical Pathways
The compound’s action affects the pathways related to excitotoxicity , a process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate . By blocking the interaction between NMDAR and TRPM4, the compound prevents excitotoxicity, thereby protecting neurons .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound has a death protection EC50 value of 1.1 μM 24 hours post 10-minute exposure of primary murine hippocampal neurons to 20 μM NMDA . This suggests that the compound has a significant bioavailability and efficacy at relatively low concentrations.
Result of Action
The compound strongly reduces NMDA-triggered toxicity and mitochondrial dysfunction, abolishes cyclic adenosine monophosphate–responsive element binding protein (CREB) shutoff, boosts gene induction, and reduces neuronal loss in mouse models . This suggests that the compound has a neuroprotective effect.
Biochemical Analysis
Biochemical Properties
NMDAR-TRPM4 blocker C19 dihydrochloride plays a significant role in biochemical reactions. It interacts with the TRPM4 TwinF domain and GluN2A/GluN2B (NR2A/NR2B) I4 domain . The nature of these interactions is inhibitory, as the compound blocks the interaction between these domains .
Cellular Effects
The effects of NMDAR-TRPM4 blocker C19 dihydrochloride on cells are profound. It influences cell function by preventing NMDAR/TRPM4 interaction-dependent excitotoxicity . This has the effect of enhancing NMDAR-mediated essential functions .
Molecular Mechanism
The molecular mechanism of action of NMDAR-TRPM4 blocker C19 dihydrochloride involves direct targeting of the TRPM4 TwinF domain. By blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain, it prevents excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions .
Temporal Effects in Laboratory Settings
It is known that the compound prevents NMDAR/TRPM4 interaction-dependent excitotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDAR-TRPM4 blocker C19 dihydrochloride involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring through a cyclization reaction.
Aminomethylation: The pyrrolidine ring is then functionalized with an aminomethyl group.
Acylation: The aminomethylated pyrrolidine is acylated with 2,4,5-trichlorophenylacetyl chloride to form the final product.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of NMDAR-TRPM4 blocker C19 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
NMDAR-TRPM4 blocker C19 dihydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidine ring.
Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 2,4,5-trichlorophenylacetic acid and aminomethylpyrrolidine.
Scientific Research Applications
NMDAR-TRPM4 blocker C19 dihydrochloride has a wide range of scientific research applications:
Neuroprotection: It is used to study neuroprotective mechanisms by preventing NMDAR/TRPM4 interaction-dependent excitotoxicity.
Neurodegenerative Diseases: Research on potential treatments for diseases like Alzheimer’s and Parkinson’s.
Synaptic Plasticity: Investigating the role of NMDAR and TRPM4 in synaptic plasticity and memory formation.
Pharmacology: Used in pharmacological studies to understand the interaction between NMDAR and TRPM4 channels.
Comparison with Similar Compounds
Similar Compounds
NMDAR Antagonists: Compounds like MK-801 and memantine, which block NMDAR activity but do not specifically target the NMDAR/TRPM4 interaction.
TRPM4 Inhibitors: Compounds like 9-phenanthrol, which inhibit TRPM4 channels but do not specifically target the NMDAR/TRPM4 interaction.
Uniqueness
NMDAR-TRPM4 blocker C19 dihydrochloride is unique because it specifically targets the interaction between NMDAR and TRPM4, rather than broadly inhibiting either receptor or channel. This specificity allows it to prevent excitotoxicity without disrupting the normal physiological functions of NMDAR, making it a valuable tool in neuroprotective research .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O.2ClH/c14-9-3-11(16)12(4-10(9)15)18-13(20)7-19-2-1-8(5-17)6-19;;/h3-4,8H,1-2,5-7,17H2,(H,18,20);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZAEWKBOQYGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-93-6 |
Source
|
Record name | 2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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